Methyl cinnoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cinnoline-5-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antibacterial properties . The structure of this compound consists of a cinnoline ring fused with a carboxylate group at the 5th position, making it a valuable compound in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cinnoline-5-carboxylate can be synthesized through various methods. One efficient method involves the Richter cyclization through diazotization of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . This one-pot procedure is performed under mild reaction conditions and yields the desired product in moderate to excellent yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl cinnoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can be further utilized in medicinal and synthetic applications.
Scientific Research Applications
Methyl cinnoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its bioactive properties.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl cinnoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its pharmacological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
- Methyl cinnoline-4-carboxylate
- Methyl indole-3-carboxylate
- Methyl quinoline-5-carboxylate
Comparison: Methyl cinnoline-5-carboxylate is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Compared to methyl indole-3-carboxylate and methyl quinoline-5-carboxylate, this compound exhibits different reactivity and pharmacological profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl cinnoline-5-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-3-2-4-9-7(8)5-6-11-12-9/h2-6H,1H3 |
InChI Key |
IOPPQEDFLJSXAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN=NC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.